(1R,2R,6S,7S)-4,9-diazatricyclo[5.3.0.0,2,6]decane dihydrochloride is a complex organic compound characterized by its unique bicyclic structure and specific stereochemistry. This compound belongs to the class of organic compounds, specifically heterocycles due to the presence of nitrogen atoms in its structure. It is primarily classified as a dihydrochloride salt, indicating it contains two hydrochloric acid molecules associated with its base structure.
This compound can be synthesized in laboratory settings rather than being derived from natural sources. Its synthesis often involves multi-step chemical reactions that incorporate various reagents and conditions tailored to achieve the desired stereochemistry and molecular structure.
Chemical compounds are generally classified based on their source and structure. (1R,2R,6S,7S)-4,9-diazatricyclo[5.3.0.0,2,6]decane dihydrochloride is classified as an organic compound due to its carbon content and the presence of nitrogen heteroatoms. It can also be categorized as a molecular compound, given that it forms discrete molecules held together by covalent bonds.
The synthesis of (1R,2R,6S,7S)-4,9-diazatricyclo[5.3.0.0,2,6]decane dihydrochloride typically involves several key steps:
The molecular structure of (1R,2R,6S,7S)-4,9-diazatricyclo[5.3.0.0,2,6]decane dihydrochloride can be represented as follows:
The compound can participate in various chemical reactions typical for amines and heterocycles:
The mechanism of action for (1R,2R,6S,7S)-4,9-diazatricyclo[5.3.0.0,2,6]decane dihydrochloride is not widely documented in literature but can be inferred based on its structural properties:
Research into similar compounds suggests that such structures can modulate neurotransmitter systems or act as enzyme inhibitors.
The compound has potential applications in various fields:
(1R,2R,6S,7S)-4,9-Diazatricyclo[5.3.0.0²,⁶]decane dihydrochloride represents a structurally intricate polycyclic amine scaffold characterized by a tricyclic framework housing two nitrogen atoms at bridgehead positions (4 and 9). Its systematic name reflects the fusion of a bicyclic [5.3.0]decane core with an additional bridging bond (0²,⁶), generating significant three-dimensional complexity. The dihydrochloride salt form enhances aqueous solubility, facilitating biochemical applications. With the molecular formula C₈H₁₆Cl₂N₂ and a molecular weight of 211.14 g/mol, this stereochemically defined compound (CAS 2167778-51-8) serves as a versatile building block in pharmaceutical design . Its InChIKey (FKYWLZUPBICXFW-UHFFFAOYSA-N) and SMILES notation (C1C2C(CN1)C3C2CNC3) encode the connectivity and stereochemistry essential for computational modeling and structure-activity analyses .
Diazatricyclic scaffolds confer distinctive advantages in drug design due to their conformational rigidity and vectorial display of pharmacophores. The [5.3.0.0²,⁶]decane framework incorporates:
Polycyclic diaza compounds like this scaffold exhibit enhanced metabolic stability compared to linear amines due to reduced oxidative deamination susceptibility. Their constrained geometry also limits off-target interactions, improving selectivity. These attributes make them privileged structures for targeting G protein-coupled receptors (GPCRs), ion channels, and enzymes where precise spatial orientation of ligands is critical [7]. Computational analyses reveal that the scaffold’s bridged bicyclic core generates a characteristic molecular topology distinct from simpler diazepanes or piperidines, enabling exploration of novel chemical space in drug libraries [3].
Table 1: Key Molecular Properties of 4,9-Diazatricyclo[5.3.0.0²,⁶]decane
Property | Value/Description | Medicinal Relevance |
---|---|---|
Ring Fusion | [5.3.0] Bicyclic + Bridging Bond (0²,⁶) | Enforces 3D conformation |
Nitrogen Positions | Bridgehead (4,9) | Tertiary amines for H-bonding/protonation |
Molecular Formula | C₈H₁₄N₂ (free base) | MW 138.21 g/mol (base) |
Calculated logP (Free Base) | ~1.5–2.0* | Balanced lipophilicity for membrane permeation |
pKa Estimate (Amines) | ~9–10 | Protonation at physiological pH |
Estimated via fragment-based methods |
The therapeutic exploitation of polycyclic amines originated with early synthetic drugs like the organoarsenical salvarsan (discovered 1909), which featured complex amine-arsenic coordination chemistry for syphilis treatment [9]. The mid-20th century witnessed a paradigm shift toward natural product-inspired scaffolds, exemplified by the isolation and semisynthetic modification of cyclic peptide antibiotics (e.g., cyclosporine, 1970s). These demonstrated the profound impact of conformational constraint on biological activity [6].
Modern medicinal chemistry leverages catalytic annulation strategies to access structurally novel diazabicycles. Key advances include:
These methodologies transformed diazabicyclic scaffolds from natural product curiosities into designer pharmacophores. Contemporary applications span neuromodulators (e.g., serotonin reuptake inhibitors featuring bicyclic amines) and antimicrobials targeting resistant pathogens through novel mechanisms [7] [9]. The 4,9-diazatricyclo[5.3.0.0²,⁶]decane framework represents an evolution beyond simpler diazabicyclo[2.2.2]octane (DABCO) systems, offering greater topological diversity for target engagement.
Table 2: Milestones in Polycyclic Amine Therapeutic Development
Era | Exemplar Compounds | Synthetic Approach | Therapeutic Impact |
---|---|---|---|
1900–1940 | Salvarsan | Full synthesis | First antibacterial chemotherapeutic |
1940–1980 | Cyclosporine A, Benzomorphans | Natural product isolation | Immunosuppression, opioid analgesia |
1980–2000 | DABCO derivatives | Semisynthesis | Neuromuscular blockade |
2000–Present | Diazatricyclo[5.3.0]decane derivatives | Catalytic asymmetric synthesis | Targeted GPCR modulators, antibiotics |
The specified (1R,2R,6S,7S) stereoisomer possesses four chiral centers dictating its three-dimensional topology. These centers govern:
Computational modeling indicates that the (1R,2R,6S,7S) isomer adopts a twisted boat-chair conformation with nitrogen lone pairs oriented ~120° apart, facilitating bidentate interactions with carboxylate residues in target proteins. Quantitative Structure-Activity Relationship (QSAR) studies on analogous polycyclic amines demonstrate that stereochemistry can influence potency by >100-fold due to mismatched diastereomeric target binding [8]. The energetic penalty for adopting a bioactive conformation is minimized in this specific stereoisomer due to pre-organization of its substituents.
Experimental validation comes from crystallographic analyses of related diazabicycles complexed with biological targets. For instance, romidepsin (a bicyclic depsipeptide) exhibits stereospecific zinc chelation via reduced disulfide bonds—a mechanism contingent on precise geometry enforced by its chiral centers [6]. Similarly, synthetic routes to diazatricyclo[5.3.0]decanes often employ chiral pool starting materials or asymmetric catalysis to control configuration, underscoring its functional indispensability [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1